molecular formula C17H28N6O3 B2594217 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838898-77-4

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2594217
CAS RN: 838898-77-4
M. Wt: 364.45
InChI Key: VJPYWGVWCPVAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general predictions can be made based on its known structure: it is likely to be a solid at room temperature, and due to the presence of polar functional groups, it is likely to have some degree of solubility in polar solvents .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research by Zygmunt et al. (2015) demonstrated that derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl, including compounds with structures similar to the one , exhibit significant analgesic and anti-inflammatory activities. These compounds were more effective than acetylic acid in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-5-21-6-8-22(9-7-21)12-13-18-15-14(23(13)10-11-26-4)16(24)20(3)17(25)19(15)2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYWGVWCPVAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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